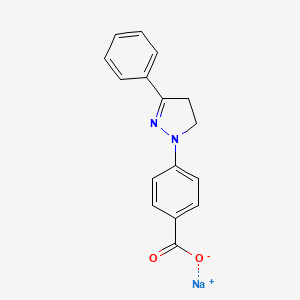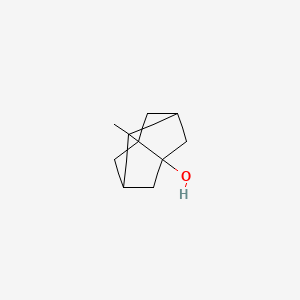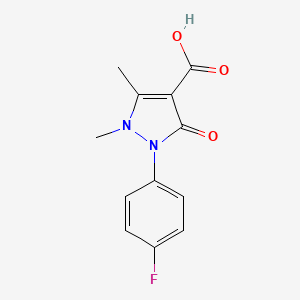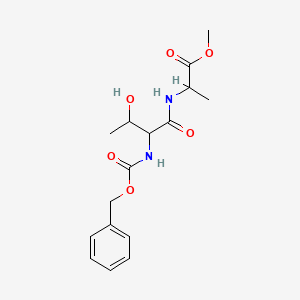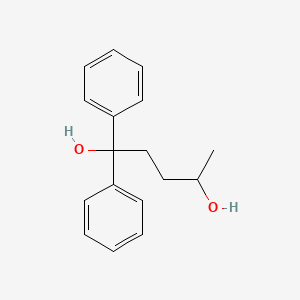
1,1-Diphenylpentane-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diphenylpentane-1,4-diol is an organic compound with the molecular formula C17H20O2 It is characterized by the presence of two phenyl groups attached to a pentane backbone, with hydroxyl groups at the first and fourth positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Diphenylpentane-1,4-diol can be synthesized through several methods. One common approach involves the reduction of 1,1-diphenylpentane-1,4-dione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes. For instance, the use of catalysts like palladium on carbon (Pd/C) can facilitate the reduction of the corresponding diketone to the diol under hydrogen gas at elevated pressures and temperatures .
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Diphenylpentane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can yield alkanes or other reduced forms.
Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 or LiAlH4 in THF.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products:
Oxidation: 1,1-Diphenylpentane-1,4-dione or carboxylic acids.
Reduction: 1,1-Diphenylpentane.
Substitution: 1,1-Diphenylpentane-1,4-dihalide.
Aplicaciones Científicas De Investigación
1,1-Diphenylpentane-1,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-diphenylpentane-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl groups can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
1,1-Diphenylpentane: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
1,1-Diphenylbutane-1,4-diol: Similar structure but with a shorter carbon chain.
1,1-Diphenyl-1,2-propanediol: Different positioning of hydroxyl groups, leading to distinct chemical properties.
Propiedades
Número CAS |
5194-35-4 |
|---|---|
Fórmula molecular |
C17H20O2 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
1,1-diphenylpentane-1,4-diol |
InChI |
InChI=1S/C17H20O2/c1-14(18)12-13-17(19,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,18-19H,12-13H2,1H3 |
Clave InChI |
ICANRICLZGAAQB-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


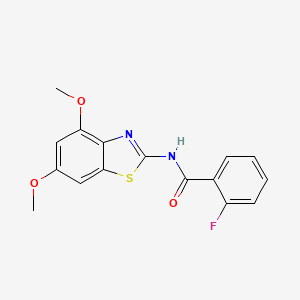
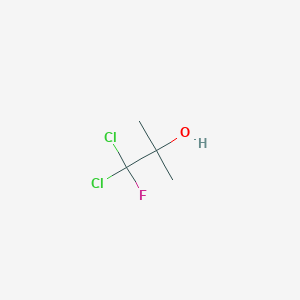
![(2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14743831.png)



